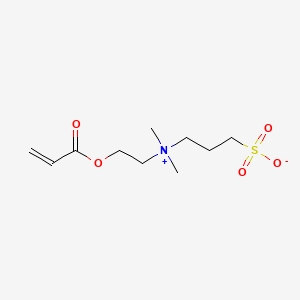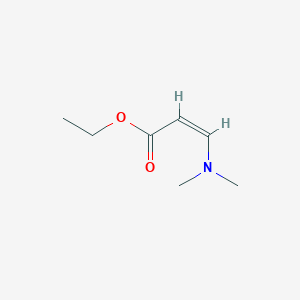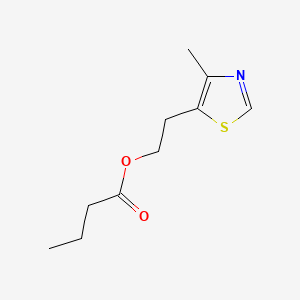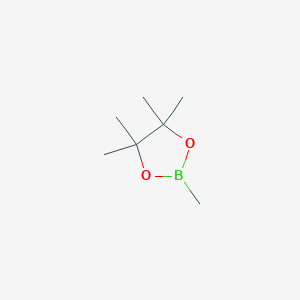
Chlorhydrate d'oxyphencyclimine
Vue d'ensemble
Description
Le néfopam est un analgésique central non opiacé principalement utilisé pour traiter les douleurs modérées à intenses . Il est connu pour son mécanisme d'action unique, qui implique l'inhibition de la recapture des monoamines et la modulation de la transmission glutamatergique . Le néfopam est efficace pour gérer la douleur postopératoire, la douleur dentaire, la douleur articulaire, la douleur musculaire et la douleur liée au cancer .
Applications De Recherche Scientifique
Nefopam has a wide range of scientific research applications:
Biology: It is used in research on pain pathways and neurotransmitter modulation.
Medicine: Nefopam is extensively studied for its analgesic properties and its use in postoperative pain management
Industry: Nefopam is used in the pharmaceutical industry for the production of pain management medications.
Mécanisme D'action
Target of Action
Oxyphencyclimine hydrochloride primarily targets the muscarinic acetylcholine receptors . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus), and M-3 receptors at the parasympathetic NEJ system .
Mode of Action
Oxyphencyclimine hydrochloride binds to the muscarinic acetylcholine receptors, leading to a series of cellular responses . These responses include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins . By antagonizing the action of acetylcholine, Oxyphencyclimine hydrochloride inhibits vagally mediated reflexes .
Biochemical Pathways
The biochemical pathways affected by Oxyphencyclimine hydrochloride are primarily related to the muscarinic acetylcholine receptors. By blocking these receptors, Oxyphencyclimine hydrochloride disrupts the normal functioning of these pathways, leading to a reduction in the secretion of gastric acids in the stomach .
Result of Action
The molecular and cellular effects of Oxyphencyclimine hydrochloride’s action primarily involve the reduction of gastric acid secretion in the stomach . This is achieved through its antagonistic action on the muscarinic acetylcholine receptors, which leads to a decrease in the activity of the vagally mediated reflexes .
Analyse Biochimique
Biochemical Properties
Oxyphencyclimine hydrochloride interacts with muscarinic acetylcholine receptors . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system . The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .
Cellular Effects
Oxyphencyclimine hydrochloride exerts its effects on various types of cells by binding to the muscarinic acetylcholine receptor . This binding can lead to a reduction in the secretion of gastric acids in the stomach , which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Oxyphencyclimine hydrochloride involves its binding to the muscarinic acetylcholine receptor . It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system . This binding interaction with biomolecules leads to changes in gene expression and cellular responses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le néfopam peut être synthétisé en utilisant différentes méthodes. Une méthode courante implique l'utilisation de l'acide o-benzoylbenzoïque comme matière première principale. Le processus de synthèse comprend l'acétylation, la chloration, l'amination, la réduction, l'hydrolyse, la cyclisation et la neutralisation . Une autre méthode implique la préparation d'une solution de néfopam à 2,5 mg/mL en diluant des ampoules de néfopam avec une solution de NaCl à 0,9 % dans des seringues en polypropylène .
Méthodes de production industrielle
La production industrielle de néfopam implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le néfopam subit différentes réactions chimiques, notamment :
Oxydation : Le néfopam peut être oxydé pour former du désméthylnéfopam et d'autres métabolites.
Substitution : Les réactions de substitution sont utilisées dans la synthèse d'analogues du néfopam.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent l'oxygène et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle et la N-méthyléthanolamine sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le désméthylnéfopam et divers analogues du néfopam .
Applications de la recherche scientifique
Le néfopam a un large éventail d'applications dans la recherche scientifique :
Biologie : Il est utilisé dans la recherche sur les voies de la douleur et la modulation des neurotransmetteurs.
Médecine : Le néfopam est largement étudié pour ses propriétés analgésiques et son utilisation dans la gestion de la douleur postopératoire
Industrie : Le néfopam est utilisé dans l'industrie pharmaceutique pour la production de médicaments contre la douleur.
Mécanisme d'action
Le néfopam exerce ses effets par plusieurs mécanismes :
Inhibition de la recapture des monoamines : Le néfopam inhibe la recapture de la sérotonine, de la norépinéphrine et de la dopamine, augmentant ainsi leurs niveaux dans la fente synaptique.
Modulation de la transmission glutamatergique : Il réduit la signalisation du glutamate en modulant les canaux sodiques et calciques.
Activité antihyperalgésique : Le néfopam a des effets antihyperalgésiques, ce qui le rend efficace pour réduire la sensibilité à la douleur.
Comparaison Avec Des Composés Similaires
Composés similaires
Désméthylnéfopam : Un métabolite du néfopam ayant des propriétés analgésiques similaires.
Caractère unique du néfopam
Le néfopam est unique en raison de sa nature non opiacée, ce qui en fait une alternative plus sûre pour la gestion de la douleur avec moins d'effets secondaires et un potentiel de dépendance plus faible . Il a également un mécanisme d'action distinct impliquant l'inhibition de la recapture des monoamines et la modulation glutamatergique .
Propriétés
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYTPABEADAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-53-1 (Parent) | |
| Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045909 | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125-52-0 | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphencyclimine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphencyclimine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENCYCLIMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWO1432WOU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















